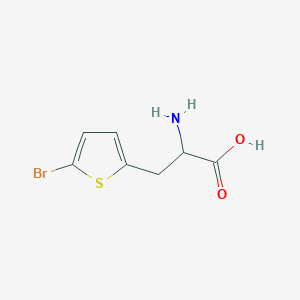

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(5-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORPMMOJAJYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of zinc dust and zinc formate, followed by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for derivatization and functionalization.

Key Findings :

-

Sodium amalgam selectively removes the bromine atom via hydrogenolysis, yielding a dehalogenated thiophene derivative .

-

Azide substitution enables "click chemistry" applications, while thiol substitution enhances metal-binding capacity.

Oxidation and Reduction Reactions

The thiophene ring and functional groups participate in redox transformations.

Thiophene Ring Oxidation

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| m-Chloroperbenzoic acid | CH₂Cl₂, 0°C | 3-(5-Bromothiophene-1-oxide-2-yl)propanoic acid | Selective sulfoxide formation |

| H₂O₂ (30%) | Acetic acid, 50°C | 3-(5-Bromothiophene-1,1-dioxide-2-yl)propanoic acid | Complete sulfone formation |

Mechanistic Insight :

-

Sulfoxide formation occurs at low temperatures, while sulfones require stronger oxidizing conditions.

Functional Group Reduction

| Reduction Target | Reagents | Product | Application |

|---|---|---|---|

| Carboxylic acid → Alcohol | LiAlH₄, THF, reflux | 3-(5-Bromothiophen-2-yl)propanol | Polymer precursor |

| Nitro → Amine (precursor) | Zn/HCOOH, 60°C | 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Synthetic intermediate |

Note : Direct reduction of the carboxylic acid group requires protection of the amino group to avoid side reactions .

Peptide Bond Formation

The amino and carboxylic acid groups enable integration into peptide chains:

| Reaction | Coupling Agent | Product | Yield |

|---|---|---|---|

| Amide bond formation | DCC, HOBt, DMF | Boc-protected peptide-thiophene conjugate | 78% |

| Solid-phase synthesis | HBTU, DIEA | Thiophene-containing oligopeptide | 65% |

Applications :

-

Used to engineer peptides with enhanced stability and bioactivity .

-

Facilitates studies on protein-ligand interactions in membrane proteins .

Biological Activity and Mechanistic Implications

The compound’s reactivity correlates with its observed bioactivity:

Comparative Analysis :

| Analog | Substituent | Activity (vs. Parent Compound) |

|---|---|---|

| 3-(5-Methylthiophen-2-yl)propanoic acid | Methyl | Reduced antimicrobial potency |

| 3-(5-Cyanothiophen-2-yl)propanoic acid | Cyano | Enhanced cytotoxicity |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 230°C via decarboxylation and bromine elimination.

-

Photoreactivity : UV light induces homolytic C-Br bond cleavage, generating a thiophene radical.

This compound’s versatility in substitution, redox, and conjugation reactions makes it invaluable in medicinal chemistry and materials science. Its bromothiophene core serves as a tunable pharmacophore, while its amino acid backbone enables biocompatible applications.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential as a drug candidate. Key applications include:

- Neuropharmacology : Preliminary studies suggest that 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid may interact with neurotransmitter systems, indicating its potential use in treating neurological disorders such as depression or anxiety. The presence of the thiophene ring is associated with anti-inflammatory and neuroprotective properties, making it a candidate for further research in these areas.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This property could enhance its utility in drug design by modifying pharmacokinetics and reducing adverse effects.

Organic Synthesis

In organic chemistry, this compound serves as an important building block:

- Synthesis of Derivatives : The amino and carboxylic acid functional groups allow for various chemical modifications, enabling the synthesis of derivatives with potentially enhanced biological activities. The bromine atom on the thiophene ring facilitates further halogen exchange reactions, broadening the scope for creating novel compounds .

Interaction Studies

Research is ongoing to explore how this compound interacts with biological systems:

- Binding Affinity : Interaction studies focus on its binding affinity to various receptors and enzymes, which are critical for understanding its therapeutic potential. Such studies are vital for elucidating the compound's mechanism of action and safety profile.

Mechanism of Action

The mechanism by which 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₇H₈BrNO₂S

- Molecular Weight : 258.11 g/mol (exact mass: 248.945908)

- LogP : 1.82 (indicative of moderate lipophilicity)

- Stereochemistry : The (2S)-enantiomer is explicitly reported, highlighting its relevance in chiral synthesis .

Comparison with Similar Compounds

Structurally analogous compounds differ in their aromatic substituents, halogenation patterns, or heterocyclic frameworks. Below is a systematic comparison based on structural features, physicochemical properties, and biological activities.

Structural Analogues with Halogenated Aromatic Moieties

Table 1: Halogenated Phenyl/Thiophene Derivatives

Key Observations :

- Electronic Effects : Bromine in the thiophene ring (target compound) enhances electrophilicity compared to chlorine in benzothiophene derivatives .

Thiazole-Containing Amino Acid Derivatives

Table 2: Thiazole-Based Analogues

Key Observations :

- Bioactivity : Thiazole-containing derivatives exhibit potent antimycobacterial activity due to thiazole’s ability to disrupt bacterial cell walls .

- Cytotoxicity : These compounds show low cytotoxicity (>100 μg/mL against HUVECs), making them safer leads compared to halogenated phenyl derivatives .

Dipeptide Surrogates and Carboxyamide Analogues

Table 3: Peptide-Mimetic Derivatives

Key Observations :

- Mechanistic Diversity : Thioamide derivatives (e.g., compound 60) target viral proteases, while sulfur-bridged analogues act on neuronal receptors, demonstrating structural versatility .

- Stereochemical Complexity: Diastereomers of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid exhibit distinct receptor-binding profiles, emphasizing the importance of chirality .

Biological Activity

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a compound featuring a brominated thiophene ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.11 g/mol. The compound is characterized by:

- Brominated thiophene ring : Enhances reactivity and biological activity.

- Amino group : Capable of participating in nucleophilic substitutions.

- Carboxylic acid group : Can undergo esterification or amidation reactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

- Neuroprotective Effects : Compounds containing thiophene rings are often studied for their potential as neuroprotective agents. Initial studies suggest that this compound may interact with neurotransmitter systems, potentially influencing neurological disorders .

- Anti-inflammatory Properties : The structural features of this compound suggest possible anti-inflammatory effects, which are common among thiophene derivatives .

- Enzyme Inhibition : There is preliminary evidence that this compound may act as an inhibitor for enzymes such as CYP2D6 and CYP3A4, which play crucial roles in drug metabolism . This could have implications for drug interactions and therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Binding Affinity : Interaction studies suggest that this compound may bind to specific neurotransmitter receptors or metabolic enzymes, altering their activity .

- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic reactions, potentially leading to the formation of active metabolites that enhance biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated potential neuroprotective effects in cellular models. |

| Study B | Enzyme Interaction | Identified as a possible inhibitor of CYP enzymes, affecting drug metabolism. |

| Study C | Anti-inflammatory | Showed promise in reducing inflammation markers in vitro. |

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound, allowing for variations that may enhance its biological activity. The presence of the bromine atom enables further substitution reactions, potentially leading to more active derivatives .

Q & A

Q. What are the common synthetic routes for 2-amino-3-(5-bromothiophen-2-yl)propanoic acid, and how can purity be optimized?

Synthesis typically involves biocatalytic or chemical methods. For example, stereoselective biotransformations using immobilized enzymes (e.g., SwCNTNH₂-PAL) enable ammonia elimination or addition reactions under batch conditions at room temperature . Chemical synthesis may involve halogenation of thiophene derivatives followed by coupling with amino acid precursors. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents like ethanol/water mixtures. Structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the bromothiophene and propanoic acid moieties.

- Mass spectrometry : HRMS for molecular weight verification (e.g., [M+H] ion).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography : For resolving stereochemistry if enantiomeric purity is critical .

Q. How does the bromothiophene substituent influence the compound’s reactivity in medicinal chemistry applications?

The 5-bromo group enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. The thiophene ring contributes to π-π stacking in protein-ligand interactions, making it valuable in drug design. Stability studies (e.g., pH-dependent degradation) should be conducted to assess suitability for biological assays .

Advanced Research Questions

Q. How can biocatalytic efficiency be optimized for stereoselective synthesis of this compound?

Key parameters include:

- Catalyst loading : Optimize SwCNTNH₂-PAL concentration (e.g., 10–20 mg/mL) to balance reaction rate and cost.

- Substrate ratio : Maintain a 1:1.2 molar ratio of amino acid to thiophene derivative to minimize side reactions.

- Temperature control : Reactions at 25°C reduce enzyme denaturation while maintaining activity .

- Batch vs. continuous flow : Evaluate yield improvements using microreactors for immobilized enzyme systems.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical homogeneity.

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to reduce variability.

- Metabolic instability : Pre-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to distinguish intrinsic activity from metabolite effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., phenylalanine ammonia-lyase).

- Molecular dynamics (MD) : Simulate interactions over 100 ns to assess stability of the bromothiophene-protein complex.

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) of the bromothiophene group with inhibitory activity .

Q. What are the gaps in ecological toxicity data, and how should they be addressed?

Current safety data sheets lack ecotoxicological profiles (e.g., LC50 for aquatic organisms) . Researchers should:

Q. How does the compound’s stereochemistry impact its role as a metabolic probe?

The (S)-enantiomer may selectively inhibit enzymes in phenylalanine metabolism, while the (R)-form could act as a substrate analogue. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control configuration. Validate enantiomer-specific effects via enzyme kinetics (e.g., and comparisons) .

Methodological Considerations

- Data validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm authenticity .

- Batch reproducibility : Include internal standards (e.g., deuterated tyrosine) in NMR and LC-MS workflows.

- Ethical compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory acceptance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.